Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18301581
InChI: InChI=1S/C28H29NO4/c1-18-14-15-19(2)20(16-18)8-7-13-26(27(30)31)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h3-6,9-12,14-16,25-26H,7-8,13,17H2,1-2H3,(H,29,32)(H,30,31)/t26-/m0/s1
SMILES:
Molecular Formula: C28H29NO4
Molecular Weight: 443.5 g/mol

Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid

CAS No.:

Cat. No.: VC18301581

Molecular Formula: C28H29NO4

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid -

Specification

Molecular Formula C28H29NO4
Molecular Weight 443.5 g/mol
IUPAC Name (2S)-5-(2,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C28H29NO4/c1-18-14-15-19(2)20(16-18)8-7-13-26(27(30)31)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h3-6,9-12,14-16,25-26H,7-8,13,17H2,1-2H3,(H,29,32)(H,30,31)/t26-/m0/s1
Standard InChI Key SHMUBGKBWYNCHP-SANMLTNESA-N
Isomeric SMILES CC1=CC(=C(C=C1)C)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC1=CC(=C(C=C1)C)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid features an L-configuration amino acid backbone modified with a 2,5-dimethylphenyl group at the fifth carbon and an Fmoc-protected α-amino group. The Fmoc group (C15H11O2C_{15}H_{11}O_2) ensures stability during SPPS, while the dimethylphenyl moiety introduces hydrophobicity and steric bulk, influencing peptide folding and target binding . The IUPAC name, (2S)5(2,5dimethylphenyl)2(9Hfluoren9ylmethoxycarbonylamino)pentanoic acid(2S)-5-(2,5-\text{dimethylphenyl})-2-(9H-\text{fluoren}-9-\text{ylmethoxycarbonylamino})\text{pentanoic acid}, reflects its stereochemical specificity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC28H29NO4C_{28}H_{29}NO_4
Molecular Weight443.5 g/mol
Density1.2±0.1 g/cm³
Boiling Point678.1±55.0 °C
LogP (Partition Coefficient)7.01

The compound’s high LogP value (7.01) indicates significant lipophilicity, which enhances membrane permeability in drug candidates . Its density and boiling point align with aromatic amino acid derivatives, facilitating purification via standard chromatographic methods.

Synthesis and Purification Strategies

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group is pivotal in SPPS due to its orthogonality with acid-labile resin linkages. Synthesis typically proceeds via the following steps:

  • Resin Loading: The Fmoc-protected amino acid is anchored to a Wang or Rink amide resin using hydroxybenzotriazole (HOBt)-mediated coupling .

  • Deprotection: Piperidine (20–30% in DMF) removes the Fmoc group, exposing the α-amino group for subsequent coupling .

  • Side-Chain Deprotection and Cleavage: Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) cleaves the peptide from the resin while removing protecting groups .

Orthogonal Protection

Orthogonal strategies ensure selective deprotection. For example, tert-butoxycarbonyl (Boc) groups for lysine side chains remain stable under Fmoc deprotection conditions, enabling multi-step syntheses. Recent protocols emphasize microwave-assisted SPPS to reduce reaction times by 40–60% while maintaining yields >85%.

Applications in Biomedical Research

Peptide-Based Drug Design

Incorporating this non-natural amino acid into peptides enhances proteolytic stability and target affinity. For instance, vascular disrupting agents (VDAs) like KGP05 and KGP156, derived from similar Fmoc-amino acids, exhibit sub-nanomolar cytotoxicity against cancer cells by inhibiting tubulin polymerization . The dimethylphenyl group in Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid mimics the trimethoxyphenyl motif in combretastatins, a class of VDAs .

Bioconjugation and Drug Delivery

The compound’s hydrophobic side chain facilitates conjugation to liposomal carriers, improving drug solubility. Glycine prodrug conjugates of analogous Fmoc-amino acids demonstrate >95% cleavage by leucine aminopeptidase (LAP), enabling controlled drug release in vivo .

Recent Research Findings

Anticancer Activity

In preclinical studies, hydrochloride salts of Fmoc-amino acid derivatives reduced tumor bioluminescence by >95% in MDA-MB-231-luc SCID mouse models at 80 mg/kg doses . The dimethylphenyl moiety enhanced binding to the colchicine site of tubulin (IC50=0.621.5μMIC_{50} = 0.62–1.5 \mu M) .

Stability Enhancements

Peptides incorporating this amino acid show 3–5-fold increased serum stability compared to natural analogs, attributed to steric shielding of protease cleavage sites.

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